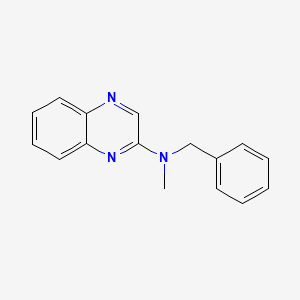

N-benzyl-N-methylquinoxalin-2-amine

Description

Significance of Quinoxaline (B1680401) Scaffolds in Modern Chemical Research

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, represents a critical area of focus in modern chemical and pharmaceutical research. ijpsjournal.commdpi.com This structural nucleus is a key component in a wide array of biologically active compounds, demonstrating the versatility of the quinoxaline scaffold. ijpsjournal.comnih.gov Its derivatives have been shown to possess a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antiprotozoal properties. ijpsjournal.comnih.gov

The significance of the quinoxaline scaffold is underscored by its presence in several commercially available drugs. For instance, echinomycin (B1671085) and triostins are antibacterial agents, while dioxidine (B179994) and mequindox (B78584) also exhibit antibacterial properties. nih.gov The diverse therapeutic applications of quinoxaline derivatives have fueled extensive research into their synthesis and biological evaluation. mdpi.comnih.gov Researchers are continually exploring new synthetic methodologies, with a particular emphasis on green chemistry principles to create these valuable compounds in a more environmentally friendly and cost-effective manner. ijpsjournal.comnih.gov

The inherent chemical properties of the quinoxaline ring system, including its ability to stabilize ion radical species, contribute to its biological activity. ijpsjournal.com The continuous exploration of this scaffold is driven by the potential to discover new drug candidates with improved efficacy and novel mechanisms of action. mdpi.comnih.gov

Overview of Advanced Research Perspectives on Substituted Quinoxaline Derivatives

The versatility of the quinoxaline scaffold has led to a surge in advanced research focused on its substituted derivatives. Scientists are actively investigating how the introduction of various functional groups at different positions on the quinoxaline ring can modulate its biological activity. mdpi.comnih.gov This has led to the development of a vast library of quinoxaline derivatives with a wide range of therapeutic potentials. mdpi.com

Recent research has highlighted the promise of substituted quinoxalines in several key areas:

Anticancer Agents: Numerous studies have focused on the design and synthesis of quinoxaline derivatives as potential anticancer drugs. mdpi.comnih.gov These compounds have shown activity against various cancer cell lines, and researchers are exploring their mechanisms of action, which can include the inhibition of key enzymes involved in cancer progression. nih.govmdpi.com

Antimicrobial Agents: The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Quinoxaline derivatives have demonstrated significant potential in this area, with some compounds exhibiting potent activity against a range of bacteria and fungi. nih.govnih.gov

Kinase Inhibitors: Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. Substituted quinoxalines are being investigated as inhibitors of various kinases, such as Apoptosis signal-regulated kinase 1 (ASK1). nih.govresearchgate.net

Antiviral and Antiprotozoal Agents: Research has also shown that certain quinoxaline derivatives possess antiviral and antiprotozoal activity, making them potential candidates for the treatment of infectious diseases. nih.govnih.gov

The development of novel synthetic routes, including microwave-assisted synthesis and the use of green catalysts, has facilitated the efficient production of these diverse quinoxaline derivatives. ijpsjournal.comresearchgate.net Computational studies, such as molecular docking, are also being employed to understand the structure-activity relationships of these compounds and to guide the design of more potent and selective derivatives. mdpi.com

Research Landscape and Significance of N-benzyl-N-methylquinoxalin-2-amine

Within the broad landscape of quinoxaline research, the specific compound this compound and its related structures are gaining attention. The introduction of a benzyl (B1604629) group, a common substituent in medicinal chemistry, can significantly influence the pharmacological properties of a molecule. wikipedia.org The benzyl group can participate in various non-covalent interactions with biological targets, potentially enhancing binding affinity and efficacy.

While specific research dedicated solely to this compound is still emerging, the synthesis and biological evaluation of structurally similar N-benzyl-substituted quinoxaline derivatives provide valuable insights. For instance, studies on compounds like N-benzyl-3-phenylquinoxalin-2-amine have demonstrated synthetic accessibility. researchgate.net Furthermore, research into N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine highlights the utility of the N-benzyl-N-methylamino moiety in organic synthesis. orgsyn.org

The significance of exploring compounds like this compound lies in the potential for discovering novel therapeutic agents with unique biological profiles. The combination of the proven quinoxaline scaffold with the benzyl and methyl substituents offers a promising avenue for the development of new drugs targeting a range of diseases. Future research in this area will likely focus on the synthesis of this compound, a thorough investigation of its physicochemical properties, and a comprehensive evaluation of its biological activities.

Structure

3D Structure

Properties

Molecular Formula |

C16H15N3 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

N-benzyl-N-methylquinoxalin-2-amine |

InChI |

InChI=1S/C16H15N3/c1-19(12-13-7-3-2-4-8-13)16-11-17-14-9-5-6-10-15(14)18-16/h2-11H,12H2,1H3 |

InChI Key |

AJTQQESVAFFOCO-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of N Benzyl N Methylquinoxalin 2 Amine

X-ray Diffraction Analysis of Single Crystals

Following an extensive search of publicly available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound N-benzyl-N-methylquinoxalin-2-amine could be located. Therefore, a detailed analysis of its crystal system, space group, unit cell parameters, and intermolecular interactions is not possible at this time.

For illustrative purposes, a related compound, N-benzyl-3-phenylquinoxalin-2-amine, has been analyzed using single-crystal X-ray diffraction. This analysis revealed a specific crystal system and space group, along with detailed unit cell dimensions and insights into its molecular conformation and intermolecular forces. However, it is crucial to note that these findings are not directly transferable to this compound due to the structural differences between the two molecules.

Computational and Theoretical Chemistry Studies of N Benzyl N Methylquinoxalin 2 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of medium to large-sized molecules.

Geometry Optimization and Energetic Minimization

This process involves finding the three-dimensional arrangement of atoms in the molecule that corresponds to the lowest energy state, providing insights into bond lengths, bond angles, and dihedral angles. For N-benzyl-N-methylquinoxalin-2-amine, this data is not currently available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests higher reactivity. Specific HOMO and LUMO energy values for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are color-coded diagrams that illustrate the charge distribution within a molecule. They are used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions. An MEP analysis for this compound would reveal the electron-rich and electron-poor regions of the molecule but has not been published.

Noncovalent Interaction (NCI) Analysis

NCI analysis is a computational technique used to visualize and characterize weak interactions within and between molecules, such as hydrogen bonds and van der Waals forces.

Reduced Density Gradient (RDG) Calculations

RDG calculations are employed to identify and visualize non-covalent interactions. The resulting plots highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding.

Characterization of Weak Interactions (e.g., C-H…N, C-H…π)

Within a molecule like this compound, one would expect to find weak interactions such as C-H…N hydrogen bonds and C-H…π interactions involving the aromatic rings. These interactions play a significant role in determining the molecule's conformation and its packing in the solid state. However, a specific analysis of these interactions is not available in the literature.

Hirshfeld Surface Analysis for Intermolecular Interaction Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. By mapping various properties onto this surface, a detailed understanding of the crystal packing can be achieved.

For a compound like this compound, a Hirshfeld surface analysis would typically begin with a high-quality single-crystal X-ray diffraction structure. The analysis provides a three-dimensional surface that encapsulates the molecule. Different colors on the surface highlight key aspects of intermolecular contacts. For instance, red spots on a dnorm map (a normalized contact distance) indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii of the interacting atoms.

A hypothetical breakdown of intermolecular contact contributions for this compound, based on analyses of similar molecules, is presented in the interactive table below.

| Intermolecular Contact | Hypothetical Percentage Contribution | Description |

| H···H | ~45-55% | Represents interactions between hydrogen atoms, often the most frequent in organic molecules. |

| C···H/H···C | ~20-30% | Indicates interactions between carbon and hydrogen atoms, common in crystal packing. |

| N···H/H···N | ~5-15% | Suggests the presence of hydrogen bonds or weaker contacts involving nitrogen atoms. |

| C···C | ~2-10% | Often indicative of π-π stacking interactions between aromatic rings. |

| Other | <5% | Includes less frequent contacts, such as those involving other heteroatoms. |

Vibrational Frequency Analysis and Comparison with Experimental Data

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Computational chemistry, particularly using Density Functional Theory (DFT), can predict these vibrational frequencies. nih.gov Comparing the theoretical spectrum with an experimental one is a standard method for confirming the molecular structure and understanding its vibrational properties in detail. nih.govnih.gov

For this compound, a theoretical vibrational analysis would be performed on the optimized molecular geometry. The calculations would yield a set of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. These calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled using an appropriate scaling factor to improve the agreement with experimental data.

The analysis involves assigning the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. For instance, the N-H stretching vibrations in similar secondary amines typically appear in the range of 3300-3500 cm⁻¹. nih.gov The C-N stretching vibrations for aromatic amines are expected in the 1250-1335 cm⁻¹ region. researchgate.net The various C-H and C=C stretching and bending modes of the quinoxaline (B1680401) and benzyl (B1604629) rings would also be assigned.

An illustrative comparison between hypothetical experimental and scaled theoretical vibrational frequencies for key functional groups in this compound is shown in the table below.

| Vibrational Mode | Hypothetical Experimental Frequency (cm⁻¹) (FTIR) | Hypothetical Scaled Theoretical Frequency (cm⁻¹) (DFT) | Assignment |

| ν(N-H) | ~3350 | ~3345 | N-H stretching |

| ν(C-H)aromatic | ~3050 | ~3055 | Aromatic C-H stretching |

| ν(C-H)aliphatic | ~2950 | ~2945 | Aliphatic C-H stretching (methyl and methylene) |

| ν(C=N) | ~1610 | ~1615 | C=N stretching in quinoxaline ring |

| ν(C=C) | ~1580 | ~1585 | Aromatic C=C stretching |

| δ(N-H) | ~1520 | ~1515 | N-H bending |

| ν(C-N) | ~1300 | ~1305 | C-N stretching (aromatic amine) |

Molecular Modeling and Simulation Techniques for Conformational Analysis

Molecular modeling and simulation are indispensable tools for exploring the conformational landscape of flexible molecules like this compound. The presence of rotatable bonds, particularly around the benzyl and methyl groups attached to the amine nitrogen, allows the molecule to adopt various three-dimensional shapes (conformers). mdpi.com

For this compound, the orientation of the benzyl group relative to the quinoxaline ring system would be a primary focus of such a study. The analysis would reveal whether a planar or a more twisted conformation is energetically favored. uomphysics.net The results of these simulations can provide insights into how the molecule might interact with biological targets or how it packs in a solid state. The conformation of the molecule can significantly influence its physical and chemical properties.

Structure Activity Relationship Sar Investigations of N Benzyl N Methylquinoxalin 2 Amine Derivatives

Methodological Approaches in Quinoxaline (B1680401) SAR Studies

The investigation of SAR in quinoxaline derivatives, including N-benzyl-N-methylquinoxalin-2-amine, employs a range of methodological approaches to systematically dissect the relationship between molecular structure and biological function.

Systematic Structural Modifications and Their Effect on Molecular Interactions

A fundamental strategy in SAR studies involves the systematic modification of the lead compound's scaffold to probe the impact of various substituents on its interaction with biological targets. For quinoxaline derivatives, this often entails alterations at different positions of the quinoxaline ring and the N-benzyl and N-methyl groups.

For instance, studies on related quinoxaline structures have demonstrated that modifications at positions 2, 3, and 6 of the quinoxaline core can significantly affect biological activity. nih.gov The introduction of different functional groups can alter the molecule's electronic properties, steric hindrance, and hydrogen bonding capabilities, all of which are crucial for molecular recognition by a target protein. For example, the substitution of a hydrogen atom with a more complex group at position 6 has been shown to enhance the activity in some quinoxaline derivatives. nih.gov Similarly, the nature of the substituent at the 2-position of the quinoxaline ring is pivotal, with different groups leading to varied biological responses. nih.gov

In the context of this compound, systematic modifications could involve:

Variation of substituents on the benzyl (B1604629) ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the phenyl ring can modulate the electronic environment of the entire molecule. This can influence π-π stacking interactions and other non-covalent bonds with the target.

Alteration of the N-methyl group: Replacing the methyl group with other alkyl chains of varying lengths or cyclic structures can probe the steric tolerance of the binding pocket.

Modification of the quinoxaline core: Introducing substituents on the benzene (B151609) ring of the quinoxaline moiety can fine-tune the molecule's lipophilicity and electronic distribution.

These systematic changes allow for the construction of a comprehensive SAR landscape, highlighting which molecular features are essential for the desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. This approach is instrumental in predicting the activity of novel derivatives and guiding the design of more potent analogues.

In the study of quinoxaline derivatives, 2D- and 3D-QSAR models have been successfully developed. nih.govnih.gov These models utilize molecular descriptors that quantify various physicochemical properties of the molecules, such as hydrophobicity, electronic effects, and steric parameters. For example, a 3D-QSAR study on certain quinoxaline derivatives revealed that introducing more hydrophobic and less sterically demanding groups could enhance their biological activity. nih.gov

A typical QSAR study on this compound derivatives would involve:

Data Set Preparation: A series of analogues with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

The resulting QSAR model can then be used to predict the activity of untested or hypothetical this compound derivatives, thereby prioritizing the synthesis of the most promising candidates.

Computational Approaches to SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to investigate SAR at the atomic level. Molecular docking and molecular dynamics simulations provide detailed insights into how ligands like this compound derivatives interact with their biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is widely used to understand the binding mode of quinoxaline derivatives and to rationalize their SAR. nih.govnih.gov

In a typical docking study of an this compound derivative, the 3D structure of the target protein is obtained from experimental data (e.g., X-ray crystallography) or homology modeling. The ligand is then computationally placed into the active site of the protein, and various scoring functions are used to estimate the binding affinity.

These simulations can reveal key interactions, such as:

Hydrogen bonds: Identifying specific amino acid residues that form hydrogen bonds with the quinoxaline nitrogen atoms or other functional groups.

Hydrophobic interactions: Mapping the regions of the binding pocket that accommodate the benzyl and quinoxaline rings.

π-π stacking: Observing interactions between the aromatic rings of the ligand and aromatic residues in the active site.

By comparing the docking poses and scores of different derivatives, researchers can explain why certain structural modifications lead to increased or decreased activity.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Modes

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. MD simulations are crucial for understanding the conformational flexibility of both the ligand and the target protein upon binding.

For this compound derivatives, MD simulations can:

Assess binding stability: Determine whether the ligand remains stably bound in the active site over the course of the simulation.

Reveal conformational changes: Show how the protein structure adapts to the presence of the ligand.

Characterize water-mediated interactions: Identify the role of water molecules in mediating the ligand-receptor binding.

Calculate binding free energies: Provide a more accurate estimation of the binding affinity by considering entropic and enthalpic contributions.

MD simulations on related systems have shown that the dynamic behavior of the ligand-receptor complex is critical for its function. nih.gov These simulations can help to refine the binding hypotheses generated from molecular docking and provide a more complete understanding of the SAR.

Influence of Substituent Effects on Molecular Recognition and Potential Mechanisms

The electronic and steric effects of substituents play a paramount role in the molecular recognition of this compound derivatives by their biological targets. The nature and position of these substituents can profoundly influence the binding affinity and, consequently, the biological activity.

The introduction of electron-withdrawing or electron-donating groups on the benzyl or quinoxaline rings can alter the electron density distribution across the molecule. This, in turn, affects the strength of non-covalent interactions such as hydrogen bonds and π-π stacking, which are often crucial for high-affinity binding. For instance, studies on other heterocyclic systems have shown that the presence of specific substituents can either enhance or diminish the inhibitory activity against a particular enzyme. mdpi.com

Steric effects are also critical. Bulky substituents can either create favorable van der Waals contacts with the target protein or lead to steric clashes that prevent optimal binding. The size and shape of the substituent must be complementary to the topology of the active site. Research on quinoxaline derivatives has highlighted that steric hindrance can significantly impact their biological efficacy. rsc.org

By systematically varying the substituents and analyzing the resulting changes in activity, it is possible to map the electronic and steric requirements of the binding pocket. This information is invaluable for the rational design of new this compound derivatives with improved pharmacological profiles.

Role of the N-benzyl and N-methyl Moieties in Modulating SAR

The N-alkylation of primary amines is a fundamental strategy in medicinal chemistry to alter a compound's solubility, stability, and biological activity. nih.gov The introduction of alkyl groups to the nitrogen atom can significantly modify the molecule's interaction with its biological target. nih.gov In the context of quinoxaline derivatives, the nature of the substitution on the nitrogen atom is a key determinant of activity.

Research on various quinoxaline derivatives highlights the importance of the substitution pattern at the C2 and C3 positions. For instance, studies on anticancer quinoxalines have shown that an N-linker at the third position can increase activity, whereas an O-linker diminishes it. mdpi.com More specifically, the presence of a secondary amine (NH) or a small tertiary amine group like N-methyl (NCH3) at the second position has been identified as being essential for certain biological activities. mdpi.com This suggests that the N-methyl group in this compound is likely a critical component for its biological function, potentially by influencing the orientation of the molecule within a target's binding site or by providing a necessary electronic or steric profile.

The N-benzyl group also holds significant importance in modulating the SAR of these compounds. In a series of N-phenyl and N-benzyl quinoxaline-2-carboxamides evaluated for antimycobacterial activity, the most active compounds predominantly belonged to the N-benzyl group. mdpi.com This indicates that the benzyl moiety is highly favorable for activity. The benzyl group can engage in various non-covalent interactions, such as hydrophobic and π-π stacking interactions, with amino acid residues in the binding pocket of a target protein. The flexibility of the benzyl group allows it to adopt an optimal conformation to fit into hydrophobic pockets, thereby enhancing binding affinity and, consequently, biological potency. Furthermore, a benzyl linker has been shown to increase anticancer activity in other quinoxaline derivatives. mdpi.com

The interplay between the small, potentially essential N-methyl group and the larger, lipophilic N-benzyl group creates a specific steric and electronic environment around the 2-amino position. This balance is critical; modifications to either group would be expected to significantly alter the compound's activity. For example, substituting the benzyl group with other aryl or alkyl groups, or replacing the methyl group with larger alkyl chains, would likely lead to different potencies and target selectivities.

Table 1: Illustrative Structure-Activity Relationship of N-Substituted Quinoxalin-2-amine Derivatives

| Compound | N-Substituent (R1) | N-Substituent (R2) | Relative Biological Activity | Rationale based on related studies |

| A | H | H | Low | Primary amines at this position often show lower activity compared to secondary or specific tertiary amines. |

| B | H | Methyl | Moderate | The presence of a small alkyl group like methyl can be essential for activity. mdpi.com |

| C | H | Benzyl | Moderate to High | The benzyl group can provide beneficial hydrophobic and π-stacking interactions, often increasing potency. mdpi.commdpi.com |

| D (this compound) | Methyl | Benzyl | Potentially High | The combination of an essential methyl group and a potency-enhancing benzyl group is expected to be highly favorable. |

| E | Ethyl | Benzyl | Variable | Replacing the methyl with a larger alkyl group could alter the fit in the binding pocket, potentially increasing or decreasing activity depending on the target's topology. |

| F | Methyl | 4-Chlorobenzyl | Variable | Substitution on the benzyl ring directly impacts electronic and steric properties, which can fine-tune binding affinity. Electron-withdrawing groups can sometimes decrease activity. mdpi.com |

Mechanistic Studies of Reactions Involving N Benzyl N Methylquinoxalin 2 Amine

Elucidation of Reaction Pathways and Transition States

The formation of the quinoxaline (B1680401) scaffold, the core of N-benzyl-N-methylquinoxalin-2-amine, typically proceeds through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netnih.gov The most common and effective method for synthesizing quinoxaline analogues involves this acid-catalyzed condensation reaction. researchgate.net

A plausible reaction pathway for the formation of a generic quinoxaline derivative begins with the nucleophilic attack of one of the amino groups of the o-phenylenediamine on one of the carbonyl carbons of the dicarbonyl compound. This is followed by dehydration to form an imine intermediate. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl carbon. A final dehydration step leads to the aromatic quinoxaline ring. The presence of a catalyst, such as a Brønsted or Lewis acid, facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction. orientjchem.org The reaction mechanism is influenced by the nature of the substituents on both the diamine and the dicarbonyl compound. Electron-donating groups on the o-phenylenediamine can increase the nucleophilicity of the amino groups, potentially accelerating the initial steps of the reaction, while electron-withdrawing groups may have the opposite effect. orientjchem.org

In the specific context of forming N-substituted-2-aminoquinoxalines, a proposed mechanism for a related compound, N-benzyl-3-phenylquinoxalin-2-amine, involves the cyclization of 2-oxo-ethanimidothioates with o-phenylenediamine. This reaction proceeds via the elimination of methanethiol (B179389) to form an α-oxoamidine intermediate, which then undergoes cyclization to yield the final 2-aminoquinoxaline product.

Computational studies on related pyrrolo[2,3-b]quinoxaline derivatives have been employed to investigate their radical scavenging activities. rsc.org These studies calculate thermodynamic and kinetic parameters to predict the most likely reaction pathways for radical inactivation, such as hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and radical adduct formation (RAF). While not directly on this compound, these computational approaches provide a framework for understanding its potential reactivity towards radical species, which is crucial in contexts like antioxidant activity or polymerization initiation.

Kinetic Analysis of Formation and Transformation Reactions

Kinetic studies are essential for quantifying the rates of chemical reactions and understanding the factors that influence them. For the synthesis of quinoxalines, kinetic analyses have demonstrated that the reaction rate is dependent on the concentrations of the reactants and the catalyst, as well as the temperature and solvent.

A kinetic study on the synthesis of a 2,3-diphenylquinoxaline (B159395) catalyzed by nanostructured pyrophosphates revealed that the reaction follows second-order kinetics. researchgate.net The rate of reaction was found to be significantly enhanced by the presence of the catalyst compared to the uncatalyzed reaction. The table below summarizes the kinetic data for the formation of a quinoxaline derivative under different catalytic conditions.

| Catalyst | Rate Constant (k) (L·mol⁻¹·min⁻¹) | Reaction Time (min) | Yield (%) |

| None | 0.002 | 180 | 30 |

| Na₂CaP₂O₇ | 0.025 | 60 | 85 |

| Na₂PdP₂O₇ | 0.098 | 15 | 98 |

| (Data adapted from a kinetic study of 2,3-diphenylquinoxaline synthesis for illustrative purposes) researchgate.net |

The transformation of this compound can involve reactions at the exocyclic amino group. For instance, quaternization reactions of N-alkylated amines are well-documented. A kinetic study of the Menshutkin reaction between N,N-dimethylaniline and benzyl (B1604629) chloride, forming an ammonium (B1175870) salt, showed that the reaction is first order with respect to both the amine and the alkyl halide. nih.gov The reaction rate was found to increase with the dielectric constant of the solvent, indicating the formation of a polar transition state. A similar kinetic behavior would be expected for the reaction of this compound with an alkylating agent.

Furthermore, kinetic studies on the nitrosation of secondary amines have shown that these reactions typically follow second-order kinetics, with the rate being dependent on the concentrations of both the amine and the nitrosating agent. acs.org The reactivity of the amine is influenced by steric and electronic factors.

Investigation of Catalytic Cycles and Intermediates

This compound can participate in various catalytic reactions, either as a substrate or as a ligand for a metal catalyst. The investigation of the corresponding catalytic cycles is key to understanding the role of each component and optimizing the reaction conditions.

One important class of reactions is the C-H functionalization of the quinoxaline core. For example, copper-catalyzed C-H amination of quinoxalin-2(1H)-ones with primary or secondary amines has been reported. nih.gov A proposed catalytic cycle for such a reaction involves the coordination of the quinoxalinone to the copper catalyst, followed by C-H activation to form a copper-quinoxalinyl intermediate. This intermediate then reacts with the amine, and subsequent reductive elimination affords the aminated product and regenerates the active catalyst.

In a related context, nickel-catalyzed allylation of quinoxalin-2(1H)-ones using allylic alcohols has been developed. acs.org Mechanistic studies suggest the formation of a bis(π-allyl)nickel(II) species as a key intermediate in the catalytic cycle. This intermediate exhibits nucleophilic character and reacts with the imine tautomer of the quinoxalinone.

The synthesis of quinoxalines itself can be catalyzed by various systems, including metal salts and heterogeneous catalysts. orientjchem.orgnih.gov For instance, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds can be catalyzed by iron(III) perchlorate. sapub.org The proposed mechanism involves the coordination of the dicarbonyl compound to the iron center, which enhances its electrophilicity and facilitates the nucleophilic attack by the diamine.

Photochemical Reaction Mechanisms (e.g., Photosensitization)

The photochemistry of quinoxaline derivatives is a rich field, with applications in photocatalysis, organic synthesis, and materials science. acs.orgmdpi.com Upon absorption of light, quinoxaline derivatives are promoted to an electronically excited state, which can then undergo various chemical transformations.

Studies on quinoxaline derivatives have shown that they can undergo photoisomerization, photoreduction, and can act as photosensitizers. rsc.orgacs.org For example, irradiation of quinoxaline 1-oxides can lead to the formation of benzoxadiazepines or 2-isocyanophenyl derivatives, depending on the solvent and substituents. rsc.org The reaction is believed to proceed through an oxaziridine (B8769555) intermediate.

In the presence of a suitable hydrogen donor, such as an amine or an alcohol, excited-state quinoxalines can be photoreduced. acs.orgacs.org The mechanism often involves an initial single electron transfer (SET) from the donor to the excited quinoxaline, forming a radical ion pair. This is followed by a proton transfer to yield a pair of radicals. Subsequent reactions of these radicals lead to the final products. The efficiency of this process depends on the redox potentials of the quinoxaline and the donor, as well as the solvent polarity.

This compound itself can potentially act as a photosensitizer. In this role, the excited quinoxaline derivative would transfer its energy to another molecule, which then undergoes a chemical reaction. Alternatively, it could initiate a photochemical reaction through electron transfer. Visible-light-induced C-H functionalization of quinoxalin-2(1H)-ones has been demonstrated, where the quinoxalinone itself can act as a photosensitizer, eliminating the need for an external photocatalyst. acs.org A proposed mechanism involves the excited quinoxalinone abstracting a hydrogen atom from a suitable donor, initiating a radical chain reaction.

Furthermore, quinoxaline derivatives have been used as photoinitiators for polymerization reactions. mdpi.com In this context, the excited quinoxaline derivative interacts with a co-initiator (e.g., an amine) to generate free radicals that initiate the polymerization process. The N-benzyl-N-methylamino group in the target compound could potentially participate in such photochemical processes, either as a hydrogen donor or as part of the photoinitiating system.

Future Directions and Emerging Research Avenues for N Benzyl N Methylquinoxalin 2 Amine

Development of Novel and Efficient Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives is well-established, typically involving the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. ipp.ptnih.gov However, the development of more efficient, sustainable, and versatile synthetic routes is a continuous pursuit in organic chemistry.

Future research could focus on:

Greener Synthetic Approaches: Exploring the use of environmentally benign solvents, such as water, or solvent-free reaction conditions would align with the principles of green chemistry. nih.gov The use of recyclable catalysts, like bentonite (B74815) clay K-10 or TiO2-Pr-SO3H, has shown promise in the synthesis of other quinoxalines and could be adapted. nih.gov

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of quinoxaline derivatives. researchgate.net Investigating microwave-assisted protocols for the amination of 2-haloquinoxalines with N-benzylmethylamine could provide a rapid and efficient route to the target compound.

Catalytic C-N Cross-Coupling Reactions: Modern catalytic methods, such as the Buchwald-Hartwig amination, could be explored for the direct and efficient formation of the C-N bond between the quinoxaline core and the N-benzylmethylamine moiety. This would offer a powerful and generalizable method for synthesizing a library of related compounds.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Methodologies for N-benzyl-N-methylquinoxalin-2-amine

| Methodology | Potential Advantages | Key Considerations |

| Classical Condensation | Well-established, readily available starting materials. | May require harsh conditions, potentially lower yields. |

| Green Chemistry Approaches | Environmentally friendly, potentially reusable catalysts. | Catalyst optimization may be required. |

| Microwave-Assisted Synthesis | Reduced reaction times, often higher yields. | Requires specialized equipment. |

| Catalytic C-N Cross-Coupling | High efficiency, broad substrate scope. | Catalyst and ligand screening necessary. |

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry offers powerful tools to predict molecular properties and guide the design of new molecules with desired functions. For this compound, computational studies could provide valuable insights into its structure-activity relationships.

Key computational approaches to be explored include:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to understand the electronic structure, molecular geometry, and reactivity of the molecule. uomphysics.net This information is crucial for predicting its behavior in chemical reactions and biological systems. Parameters such as the HOMO-LUMO energy gap can provide insights into its electronic properties. uomphysics.net

Molecular Docking Simulations: If a biological target is hypothesized, molecular docking can be used to predict the binding mode and affinity of this compound to the active site of a protein. nih.gov This is a cornerstone of rational drug design, allowing for the in-silico screening of potential drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a series of analogues, QSAR models can be developed to correlate specific structural features with biological activity. This data-driven approach can guide the design of more potent and selective compounds.

Exploration of Expanded Chemical Space for Analogues and Derivatives

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring and the amine function. nih.gov A systematic exploration of the chemical space around this compound could lead to the discovery of novel compounds with enhanced properties.

Future synthetic efforts could focus on generating analogues with variations in:

Substitution on the Quinoxaline Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions of the benzene (B151609) ring of the quinoxaline scaffold can significantly influence the electronic properties and biological activity. ijpsjournal.com

Substitution on the Benzyl (B1604629) Group: Modifying the benzyl moiety with different substituents can impact steric and electronic parameters, potentially leading to improved interactions with biological targets.

The N-Methyl Group: Replacing the methyl group with other alkyl or functional groups could modulate the lipophilicity and conformational flexibility of the molecule.

Table 2 outlines potential areas for the generation of analogues.

Table 2: Exploration of Chemical Space for this compound Analogues

| Area of Modification | Rationale | Potential Impact |

| Quinoxaline Ring | Modulate electronic properties and solubility. | Altered biological activity and pharmacokinetic profile. |

| Benzyl Group | Probe steric and electronic requirements for binding. | Enhanced potency and selectivity. |

| N-Alkyl Group | Fine-tune lipophilicity and steric hindrance. | Improved cell permeability and metabolic stability. |

Hypothesis Generation for Advanced Interdisciplinary Applications

The versatile quinoxaline scaffold has found applications beyond medicine, including in materials science. rsc.org Based on the known properties of quinoxaline derivatives, several hypotheses for the application of this compound can be formulated.

Potential areas for future investigation include:

Anticancer Activity: Many quinoxaline derivatives have demonstrated potent anticancer properties by targeting various cellular pathways. nih.gov this compound and its analogues could be evaluated for their cytotoxic effects against a panel of cancer cell lines.

Antimicrobial Agents: The quinoxaline core is present in several known antimicrobial agents. ipp.pt The compound could be screened for its activity against a range of bacterial and fungal pathogens.

Enzyme Inhibition: Quinoxaline derivatives have been identified as inhibitors of various enzymes, such as monoamine oxidase (MAO). nih.gov Computational and in vitro screening could reveal potential enzymatic targets for this compound.

Organic Electronics: Quinoxalines are known for their electroluminescent properties and have been used in the development of organic light-emitting diodes (OLEDs). rsc.org The photophysical properties of this compound could be investigated to assess its potential in this field.

By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in both fundamental and applied sciences.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-N-methylquinoxalin-2-amine, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2,3-dichloroquinoxaline (DCQX) with benzylamine derivatives. For example, refluxing DCQX with N-methylbenzylamine in ethanol under controlled conditions (5 hours, chloroform extraction) yields the target compound . Optimization of solvent polarity (e.g., ethanol vs. THF) and temperature (reflux vs. room temperature) significantly impacts reaction rates and purity. Column chromatography (EtOAc:hexane, 1:3) is critical for isolating the product .

Q. How is the molecular structure of this compound validated, and what intermolecular interactions stabilize its crystal lattice?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural features include planarity deviations (r.m.s. ~0.188 Å) and intramolecular C–H···N interactions. Intermolecular stabilization involves N–H···O hydrogen bonds with crystallization water and π-π stacking (centroid distance: 3.59 Å) between quinoxaline rings . Refinement using SHELXL ensures accuracy in bond lengths/angles .

Q. What biological screening strategies are applicable to assess the pharmacological potential of this compound?

- Methodological Answer : Initial screening focuses on antimicrobial, antifungal, and anticancer assays (e.g., MIC tests, MTT assays). Structural analogs of quinoxaline derivatives show activity via intercalation with DNA or inhibition of kinase pathways. Fluorescence properties (linked to π-conjugation) enable tracking in cellular uptake studies .

Advanced Research Questions

Q. How do synthetic byproducts or regioselectivity challenges arise in N-alkylation of quinoxaline-2-amines, and how are they mitigated?

- Methodological Answer : Competing substitution at C3 of DCQX can lead to undesired regioisomers. Using bulky alkylating agents (e.g., propargyl bromide) or microwave-assisted synthesis improves selectivity by accelerating kinetics and reducing side reactions . LC-MS and 2D NMR (e.g., NOESY) differentiate isomers .

Q. What computational tools are recommended to model the fluorescence properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electronic transitions. Experimental fluorescence data (e.g., λem ~450 nm) correlate with HOMO-LUMO gaps. Software like ORTEP-3 visualizes π-π interactions critical for emission .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding networks for hydrated forms of this compound?

- Methodological Answer : SC-XRD reveals water-mediated O–H···N and N–H···O bonds. Discrepancies in literature often stem from solvent polarity during crystallization. High-resolution data (R factor <0.04) and SHELX refinement protocols ensure reproducibility .

Q. What strategies optimize the compound’s bioavailability while retaining its fluorescence for in vivo imaging?

- Methodological Answer : Structural modifications (e.g., PEGylation or fluorinated benzyl groups) enhance solubility and membrane permeability. In vivo fluorescence tracking requires tuning excitation wavelengths to avoid tissue autofluorescence, validated via confocal microscopy .

Data Analysis and Contradictions

Q. Why do yield variations occur in DCQX-based synthesis, and how are they addressed statistically?

- Methodological Answer : Yield inconsistencies (~40–75%) arise from competing hydrolysis of DCQX in protic solvents. Design of Experiments (DoE) models (e.g., response surface methodology) optimize variables like pH, temperature, and stoichiometry .

Q. How do conflicting reports on the compound’s antimicrobial efficacy align with structural activity relationships (SAR)?

- Methodological Answer : Discrepancies may reflect strain-specific susceptibility or substituent effects. SAR studies show that electron-withdrawing groups (e.g., –NO2) on the benzyl ring enhance activity against Gram-negative bacteria .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.